3-(4-chlorobenzenesulfonyl)-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one
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Overview
Description
3-(4-chlorobenzenesulfonyl)-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure substituted with a 4-chlorophenylsulfonyl group, an ethyl group, and a methyl group
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential as an anticancer agent, with studies showing its ability to inhibit the proliferation of cancer cells.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
Target of Action
Indole derivatives, which share a similar structure, have been found to interact with a variety of targets, including various receptors in the central nervous system .
Mode of Action
It can be inferred from the structure of the compound that it might undergo electrophilic aromatic substitution reactions . In such reactions, an electrophile forms a sigma-bond to the aromatic ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted aromatic ring .
Biochemical Pathways
Indole derivatives are known to participate in a variety of biochemical pathways, including those involved in neurotransmission .
Pharmacokinetics
The compound’s molecular weight, boiling point, and density, which can influence its pharmacokinetic properties, are provided .
Result of Action
Indole derivatives have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Factors such as temperature and ph can influence the stability and efficacy of many compounds .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the 4-chlorophenylsulfonyl Group: The 4-chlorophenylsulfonyl group can be introduced via sulfonylation using 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.
Alkylation: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzenesulfonyl)-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenylsulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Comparison with Similar Compounds
Similar Compounds
3-((4-chlorophenyl)selanyl)-1-methyl-1H-indole: A selenium-containing compound with similar structural features but different biological activities.
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives: Compounds with a similar core structure but different substituents and pharmacological properties.
Uniqueness
3-(4-chlorobenzenesulfonyl)-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its sulfonyl group enhances its solubility and reactivity, while the quinoline core provides a versatile scaffold for further modifications.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-ethyl-6-methylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3S/c1-3-20-11-17(18(21)15-10-12(2)4-9-16(15)20)24(22,23)14-7-5-13(19)6-8-14/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVSNPMZJHHYQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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